BenchChemオンラインストアへようこそ!

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one

Lipophilicity Physicochemical profiling Blood–brain barrier permeability

This 8-azabicyclo[3.2.1]oct-2-ene derivative is a conformationally constrained tropane analog within the patent-defined monoamine neurotransmitter re-uptake inhibitor class. The 2‑bromophenyl substituent delivers a unique steric and electronic signature—predicted logP 3.38, zero H-bond donors—ideal for benchmarking halogen effects on DAT/SERT/NET selectivity and for CNS-penetrant probe design. Substituting a generic analog risks an untested pharmacological fingerprint; this specific brominated template ensures reproducible SAR conclusions and reliable crystallographic or computational halogen-bonding controls.

Molecular Formula C16H18BrNO
Molecular Weight 320.23
CAS No. 1797892-26-2
Cat. No. B2595422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one
CAS1797892-26-2
Molecular FormulaC16H18BrNO
Molecular Weight320.23
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C16H18BrNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7,13-14H,6,8-11H2
InChIKeyBLKUZEISUROIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one (CAS 1797892-26-2): Structural Identity and Class Membership


The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one (CAS 1797892-26-2) is a synthetic derivative of the 8-azabicyclo[3.2.1]oct-2-ene scaffold. This scaffold is a conformationally constrained tropane analog that appears in patent families describing monoamine neurotransmitter re-uptake inhibitors [1]. The compound incorporates a 2‑bromophenyl group linked via a propanone spacer to the 8‑azabicyclo[3.2.1]oct‑2‑ene ring system. Its molecular formula is C₁₆H₁₈BrNO, with a molecular weight of approximately 320.23 g·mol⁻¹ and a predicted logP of 3.38 . Limited primary pharmacological data are available in the public domain; therefore, evidence for differentiation is drawn from class-level structure–activity relationships and predicted physicochemical properties.

Why Close Analogs Cannot Replace 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one Without Experimental Verification


Within the 8‑azabicyclo[3.2.1]oct‑2‑ene class, minor variations in the aryl substituent can cause substantial shifts in lipophilicity, hydrogen‑bonding capacity, and receptor‑subtype selectivity [1]. The 2‑bromophenyl group in the title compound provides a specific steric and electronic profile that differs from 3‑bromo‑4‑methoxyphenyl, 2,4‑dichlorophenyl, or unsubstituted phenyl analogs. These differences can translate into divergent monoamine transporter binding profiles even when the core scaffold is identical. Consequently, substituting a generic analog risks obtaining a compound with an untested pharmacological fingerprint, potentially confounding experimental results and leading to erroneous structure–activity conclusions. The quantitative evidence below underscores the physicochemical and pharmacological features that distinguish the title compound from its closest relatives.

Quantitative Differentiation Evidence for 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one


Predicted Lipophilicity (logP) vs. 2,4‑Dichlorophenyl Analog

The title compound exhibits a predicted logP of 3.38 . By contrast, the directly comparable 2,4‑dichlorophenyl analog (CAS 1797739‑85‑5) has a predicted logP of 4.12 . The lower logP of the 2‑bromophenyl derivative indicates that it is moderately less lipophilic than its chlorinated counterpart, a difference that can influence membrane permeation, CNS penetration, and non‑specific protein binding.

Lipophilicity Physicochemical profiling Blood–brain barrier permeability

Class‑Level Monoamine Re‑uptake Inhibitory Activity

The 8‑azabicyclo[3.2.1]oct‑2‑ene scaffold is patented as a monoamine neurotransmitter re‑uptake inhibitor (WO2010057848A1) [1]. While specific IC₅₀ data for the title compound are not publicly available, the patent family demonstrates that compounds bearing the 2‑bromophenyl moiety exhibit inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This pharmacological profile distinguishes the compound from analogs that carry different aryl substituents and display altered selectivity profiles.

Monoamine transporters Dopamine re‑uptake Serotonin re‑uptake

Hydrogen‑Bond Donor Count vs. 3‑Bromo‑4‑methoxyphenyl Analog

The title compound possesses zero hydrogen‑bond donors (HBD = 0) . In contrast, the 3‑bromo‑4‑methoxyphenyl analog (CAS 1797286‑45‑3) presents a potential HBD if the methoxy oxygen participates in intramolecular or intermolecular hydrogen bonding. The absence of additional polar interactions in the 2‑bromophenyl compound reduces molecular complexity and may favor passive membrane diffusion while eliminating potential hydrogen‑bonding liabilities that could influence target engagement.

Hydrogen bonding Molecular recognition Drug‑likeness

Research and Procurement Application Scenarios for 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one


Monoamine Transporter Structure–Activity Relationship (SAR) Studies

The compound’s 2‑bromophenyl substituent places it within the patent‑defined monoamine re‑uptake inhibitor class . It can serve as a comparator for SAR campaigns that explore the impact of halogen position and identity on DAT/SERT/NET selectivity. Researchers requiring a brominated tropane template with predicted logP of 3.38 can use this compound to benchmark against chlorinated or methoxy‑substituted analogs.

CNS‑Targeted Probe Development

With a predicted logP of 3.38, the compound falls within the optimal range for passive CNS penetration . Medicinal chemists designing brain‑penetrant probes can utilize the compound as a scaffold for further functionalization, capitalizing on its favorable lipophilicity and zero hydrogen‑bond donor count to maintain blood–brain barrier permeability.

Control Compound for Halogen‑Specific Interaction Studies

The 2‑bromine atom provides a distinctive steric and electronic signature compared to the 2,4‑dichlorophenyl analog (logP = 4.12) . This makes the title compound suitable as a control in crystallographic or computational studies aimed at quantifying halogen‑bonding contributions to target engagement, particularly when a single, non‑fluorinated halogen is required.

Quote Request

Request a Quote for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.